molecular formula C7H9BrN2 B3100981 3-Bromo-4-ethylpyridin-2-amine CAS No. 1381938-68-6

3-Bromo-4-ethylpyridin-2-amine

Cat. No. B3100981
CAS RN: 1381938-68-6
M. Wt: 201.06 g/mol
InChI Key: KNHCRAZAAJBEHN-UHFFFAOYSA-N
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Description

3-Bromo-4-ethylpyridin-2-amine is a chemical compound with the CAS Number: 1381938-68-6 . It has a molecular weight of 201.07 . The compound is solid in physical form and is typically stored at 4°C, away from light .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-ethylpyridin-2-amine is represented by the linear formula C7H9BrN2 . The InChI code for this compound is 1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) .


Physical And Chemical Properties Analysis

3-Bromo-4-ethylpyridin-2-amine has a molecular weight of 201.07 . It is a solid substance and is typically stored at 4°C, away from light .

Scientific Research Applications

Aminations of Bromo-Derivatives

The amination of 3-bromo-4-ethoxypyridine, a compound closely related to 3-Bromo-4-ethylpyridin-2-amine, has been studied extensively. These investigations have revealed that the amination process may involve intermediates such as 2,3-pyridyne, leading to products like 2-amino-4-ethoxypyridine. This research suggests potential synthetic pathways and intermediates in the formation of related compounds (Pieterse & Hertog, 2010).

Copper Catalysis in Aryl Halides Amination

The conversion of bromopyridine derivatives into aminopyridines using copper catalysis has been explored, showcasing a low catalyst loading and mild reaction conditions. This methodology could be applicable to the synthesis of amines from similar structures like 3-Bromo-4-ethylpyridin-2-amine (Lang et al., 2001).

Palladium-Catalyzed Selective Amination

Studies have demonstrated the selective amination of polyhalopyridines using a palladium-xantphos complex, which could be relevant for selectively targeting specific positions in molecules similar to 3-Bromo-4-ethylpyridin-2-amine (Ji et al., 2003).

Rearrangements in Halopyridines Aminations

Research has indicated that rearrangements can occur during the aminations of halopyridines, potentially involving pyridyne intermediates. This insight might be applicable to understanding the behavior of 3-Bromo-4-ethylpyridin-2-amine in similar reactions (Pieterse & Hertog, 2010).

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives from reactions involving bromopyridine derivatives has been documented. This could provide insights into potential synthetic routes for similar structures like 3-Bromo-4-ethylpyridin-2-amine (Yao et al., 2010).

Chemoselective Functionalization

Studies have explored the chemoselective functionalization of bromopyridines, which could be relevant for selectively modifying molecules like 3-Bromo-4-ethylpyridin-2-amine (Stroup et al., 2007).

Safety and Hazards

The safety data sheet for 3-Bromo-4-ethylpyridin-2-amine indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep the compound away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed .

properties

IUPAC Name

3-bromo-4-ethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHCRAZAAJBEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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